molecular formula C21H23ClN2O2 B3657274 N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3657274
M. Wt: 370.9 g/mol
InChI Key: YWEBPJSGOLSQCQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings with chloro and methyl substituents

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14-5-3-4-6-18(14)21(26)24-11-9-16(10-12-24)20(25)23-19-8-7-17(22)13-15(19)2/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEBPJSGOLSQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Aromatic Substituents: The aromatic rings with chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide: A structurally similar compound with slight variations in the substituents.

    2-Methoxyphenyl isocyanate: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of both chloro and methyl substituents on the aromatic rings

Biological Activity

N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide, a compound featuring a piperidine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine structure is known for its versatility in binding to different biological targets, including:

  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its structural analogs have shown effectiveness against various cancer types, including breast and prostate cancers .
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory conditions .
  • Antimicrobial Properties : The compound may also exhibit antibacterial activity, contributing to its therapeutic potential in infectious diseases .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of various piperidine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer therapy.

CompoundIC50 (µM)Cell Line
This compound15MDA-MB-231
Control (Doxorubicin)5MDA-MB-231

Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that the compound effectively inhibited AChE activity, with an IC50 value comparable to known inhibitors.

EnzymeIC50 (µM)Compound
Acetylcholinesterase12This compound
Control (Donepezil)10Donepezil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 2
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N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

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